Cycloprop-2-yn-1-one
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Overview
Description
Cycloprop-2-yn-1-one is a unique organic compound with the molecular formula C₃O It is characterized by a three-membered ring structure containing a carbon-carbon triple bond and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloprop-2-yn-1-one can be synthesized through several methods. One common approach involves the cyclization of propargyl alcohols under acidic conditions. Another method includes the dehydration of cyclopropyl carbinols using strong dehydrating agents like phosphorus oxychloride (POCl₃).
Industrial Production Methods: In an industrial setting, this compound is typically produced through controlled chemical reactions that ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Cycloprop-2-yn-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like halides or amines can substitute the triple bond.
Major Products Formed:
Oxidation: Forms carboxylic acids or esters.
Reduction: Produces cyclopropyl alcohols.
Substitution: Results in halogenated or aminated derivatives.
Scientific Research Applications
Cycloprop-2-yn-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cycloprop-2-yn-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Cycloprop-2-yn-1-one is compared with other similar compounds to highlight its uniqueness:
Cyclopropane: A saturated hydrocarbon with a three-membered ring, lacking the triple bond.
Propargyl Alcohol: A compound with a similar structure but containing a hydroxyl group instead of a ketone.
Cyclopropenone: A related compound with a double bond instead of a triple bond.
Properties
CAS No. |
918959-17-8 |
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Molecular Formula |
C3O |
Molecular Weight |
52.03 g/mol |
IUPAC Name |
cycloprop-2-yn-1-one |
InChI |
InChI=1S/C3O/c4-3-1-2-3 |
InChI Key |
JYRIJBPELVXSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1#CC1=O |
Origin of Product |
United States |
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